molecular formula C11H16N2O2 B12872049 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile

5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile

Cat. No.: B12872049
M. Wt: 208.26 g/mol
InChI Key: OYNVTAZKCGGGAZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile is a synthetic organic compound with a complex structure It features a hex-4-en-2-yl group, a methyl group, an oxo group, and a carbonitrile group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hex-4-en-2-ylamine with a suitable carbonyl compound, followed by cyclization with a nitrile source. The reaction conditions often include the use of catalysts such as indium trichloride and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with palladium acetate can yield hex-1-en-2-yl acetate .

Scientific Research Applications

5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[(E)-hex-4-en-2-yl]-3-methyl-2-oxo-1,3-oxazolidine-4-carbonitrile

InChI

InChI=1S/C11H16N2O2/c1-4-5-6-8(2)10-9(7-12)13(3)11(14)15-10/h4-5,8-10H,6H2,1-3H3/b5-4+

InChI Key

OYNVTAZKCGGGAZ-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CC(C)C1C(N(C(=O)O1)C)C#N

Canonical SMILES

CC=CCC(C)C1C(N(C(=O)O1)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.